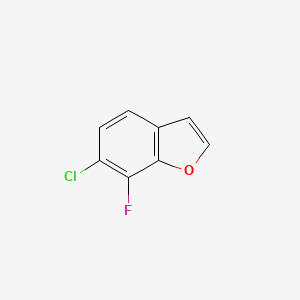

6-Chloro-7-fluoro-1-benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

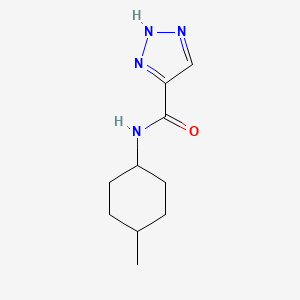

6-Chloro-7-fluoro-1-benzofuran is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran synthesis involves a variety of methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular weight of 6-Chloro-7-fluoro-1-benzofuran is 170.57 . The IUPAC name for this compound is 6-chloro-7-fluorobenzofuran .Chemical Reactions Analysis

Benzofuran compounds have been found to exhibit a wide range of biological and pharmacological activities . For example, some substituted benzofurans have shown dramatic anticancer activities .Scientific Research Applications

Anticancer Therapeutic Potential

6-Chloro-7-fluoro-1-benzofuran: and its derivatives have shown significant promise as anticancer agents. The benzofuran scaffold is a key component of many biologically active natural and synthetic heterocycles involved in various clinical drugs . Recent studies have highlighted the extraordinary inhibitory potency of benzofuran compounds against a panel of human cancer cell lines, often comparable to established anticancer drugs . For instance, certain benzofuran derivatives demonstrated excellent antiproliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7 .

Anti-Hepatitis C Virus Activity

Benzofuran compounds, including those with the 6-chloro-7-fluoro substitution, have been identified as potential therapeutic agents for hepatitis C. A novel macrocyclic benzofuran compound exhibited significant anti-hepatitis C virus activity and is expected to be an effective drug for treating this disease .

Antimicrobial Applications

The benzofuran core structure has been utilized to develop compounds with antimicrobial properties. For example, benzofuran derivatives containing triazolo-thiadiazine and various substituents at the 7-position displayed good antimicrobial activity. This suggests that 6-Chloro-7-fluoro-1-benzofuran could be a valuable scaffold for designing new antimicrobial agents .

Antioxidative Properties

Benzofuran derivatives are known for their antioxidative activities. These properties make them suitable for research into diseases where oxidative stress plays a significant role, such as neurodegenerative diseases and aging-related conditions .

Antibacterial Activity

In addition to their antiviral and antioxidative properties, benzofuran derivatives have also been explored for their antibacterial potential. The structural diversity of benzofuran allows for the synthesis of various compounds that can be tested against a range of bacterial strains .

Anti-Inflammatory Effects

The benzofuran moiety is being studied for its anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases, where long-term treatment options that minimize side effects are in high demand .

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities, including anticancer properties . This suggests that these compounds may interact with their targets in a way that modulates their function, leading to changes in cellular processes such as cell proliferation, oxidative stress response, and viral replication.

Biochemical Pathways

These could include pathways involved in cell proliferation (in the case of anti-tumor activity), oxidative stress response (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity) .

Pharmacokinetics

Benzofuran compounds are generally considered to be relatively stable, readily prepared, and environmentally benign

Result of Action

Based on the known biological activities of benzofuran compounds, potential effects could include inhibition of cell proliferation (in the case of anti-tumor activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-7-fluoro-1-benzofuran. Factors such as temperature, pH, and the presence of other compounds can affect the stability of the compound and its ability to interact with its targets. Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound and the presence of other compounds that may interact with the same targets .

Safety and Hazards

While specific safety and hazard information for 6-Chloro-7-fluoro-1-benzofuran is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

Future Directions

Benzofuran compounds, including 6-Chloro-7-fluoro-1-benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely continue to explore the therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name |

6-chloro-7-fluoro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZERWBYBXMOLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2955612.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B2955615.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2955620.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide](/img/structure/B2955623.png)

![7-Fluoro-2-methyl-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955629.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955630.png)

![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2955632.png)